molecular formula C20H14N4O5S B14589525 Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- CAS No. 61335-21-5

Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-

Cat. No.: B14589525
CAS No.: 61335-21-5
M. Wt: 422.4 g/mol
InChI Key: PELWMLUXYAHCRX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- is a synthetic compound characterized by a benzenesulfonamide moiety conjugated to a quinazolinone scaffold substituted with a 4-nitrophenyl group at the C2 position. This structural framework is critical for its pharmacological properties, particularly in targeting enzymes such as carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), as well as exhibiting antimicrobial and antiviral activities . The electron-withdrawing nitro group at the para position of the phenyl ring enhances electrophilic interactions with biological targets, influencing both potency and selectivity .

Properties

CAS No.

61335-21-5

Molecular Formula

C20H14N4O5S

Molecular Weight

422.4 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)-4-oxoquinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H14N4O5S/c21-30(28,29)16-11-9-14(10-12-16)23-19(13-5-7-15(8-6-13)24(26)27)22-18-4-2-1-3-17(18)20(23)25/h1-12H,(H2,21,28,29)

InChI Key

PELWMLUXYAHCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Procedure :

  • Step 1 : React anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one (benzoxazinone intermediate).
  • Step 2 : Treat benzoxazinone with 4-nitroaniline in glacial acetic acid under reflux to yield 2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone.
  • Step 3 : Introduce the sulfonamide group via condensation with 4-formylbenzenesulfonamide in the presence of anhydrous sodium acetate.

Key Data :

  • Yield: 47–62% for final step.
  • Reaction Time: 6–7 hours for cyclocondensation.
  • Catalysts: Glacial acetic acid (solvent and catalyst).

Advantages : High regioselectivity for quinazolinone formation.
Limitations : Low yield in sulfonamide coupling due to steric hindrance.

Sandmeyer Reaction-Assisted Synthesis

Procedure :

  • Step 1 : Diazotize sulfanilamide to form a diazonium salt, followed by Sandmeyer reaction with CuCN/KCN to generate 4-cyanobenzenesulfonamide.
  • Step 2 : Reduce the nitrile to aldehyde using Raney nickel alloy in formic acid.
  • Step 3 : Condense the aldehyde with 2-(4-nitrophenyl)-3-aminoquinazolin-4(3H)-one under acidic conditions.

Key Data :

  • Yield: 55–68% for aldehyde intermediate.
  • Purity: >90% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Cyclocondensation 47–62 8–10 hours Low Moderate
Sandmeyer Reaction 55–68 12+ hours Moderate Low
SₙAr Reaction 70–85 24 hours Low High
Microwave 76–82 15 minutes High Moderate
Pd-Catalyzed 65–78 6 hours High High

Critical Challenges and Solutions

  • Nitro Group Stability : Nitro substituents may reduce under high-temperature conditions. Use mild reducing agents (e.g., ammonium formate) to preserve functionality.
  • Sulfonamide Coupling : Steric hindrance at C-2 of quinazolinone limits reactivity. Employ polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Purification : Silica gel chromatography is essential for isolating non-polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Research has demonstrated that benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- exhibits notable biological activity, particularly as a cyclooxygenase-2 (COX-2) inhibitor. In various assays, this compound has shown inhibition rates of up to 47.1% at specific concentrations . This activity is attributed to the presence of the nitrophenyl and quinazoline groups, which enhance its bioactivity.

Therapeutic Applications

Given its COX-2 inhibitory activity, benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- holds promise in treating various inflammatory diseases such as arthritis. Its structural characteristics make it a candidate for further investigation in drug development aimed at similar therapeutic targets .

Case Studies

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives for their biological activities:

  • COX-2 Inhibition Study : A study conducted on various quinazoline derivatives indicated that compounds with para-sulfonamide groups exhibited significant COX-2 inhibition, reinforcing the therapeutic potential of this class of compounds .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into how benzenesulfonamide interacts with COX enzymes, aiding in the design of more effective inhibitors .

These findings underscore the importance of benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- in medicinal chemistry and its potential role in developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of quinazolinone-based benzenesulfonamides is highly dependent on substituents at the C2 position of the quinazolinone ring. Key analogues include:

Compound C2 Substituent Key Activities Reference
Target compound 4-nitrophenyl Antibacterial, anti-HIV, moderate COX-2 inhibition
1c () 4-methoxyphenyl COX-2 inhibition (47.1% at 20 µM)
2–4 () Aliphatic thio groups Carbonic anhydrase inhibition (KI: 3.1–85.5 nM)
21–24 () Chloro/fluorophenyl Structural diversity, no direct activity data
  • 4-Nitrophenyl vs. 4-Methoxyphenyl : The target compound’s 4-nitrophenyl group confers moderate COX-2 inhibition (27.72% at 22 µM in earlier analogues), whereas the 4-methoxyphenyl analogue (1c ) shows higher inhibition (47.1% at 20 µM) due to enhanced electron-donating effects .
  • Aliphatic Thio Derivatives : Compounds with methylthio or ethylthio substituents (e.g., 2–4 ) exhibit superior carbonic anhydrase inhibition (KI < 10 nM for hCA XII) compared to the reference drug acetazolamide (AAZ) .
Carbonic Anhydrase (CA) Inhibition
  • However, structurally similar aliphatic thio derivatives (e.g., 2–4) demonstrate potent inhibition of isoforms hCA I, II, IX, and XII, with KI values up to 85.5 nM for hCA I and as low as 3.1 nM for hCA XII . These activities surpass AAZ (KI: 250–2500 nM), highlighting the importance of thioether linkers .
COX-2 Inhibition
  • The 4-nitrophenyl-substituted quinazolinone shows modest COX-2 inhibition (27.72% at 22 µM), whereas the 4-methoxyphenyl analogue (1c) achieves 47.1% inhibition at 20 µM, suggesting that electron-donating groups enhance COX-2 binding . Both compounds are less potent than celecoxib (80.1% inhibition at 1 µM), likely due to solubility limitations .
Antimicrobial and Antiviral Activity
  • The target compound exhibits notable antibacterial activity against Mycobacterium tuberculosis and anti-HIV-1/2 effects, outperforming analogues with non-nitrophenyl substituents . For example, its MIC against M. tuberculosis is comparable to clinical antibiotics like rifampicin (25–30 mg/mL) .

Physicochemical Properties

  • Solubility: Many quinazolinone derivatives, including the target compound, suffer from poor aqueous solubility, limiting their bioavailability. For instance, analogues in precipitated at 50 µM in assay buffers .
  • Synthetic Yields : Derivatives with aliphatic thio groups (e.g., 2–7 ) are synthesized in high yields (90–95%), whereas nitro-substituted compounds require multi-step protocols with moderate yields (84–88%) .

Biological Activity

Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H14N4O5S
  • CAS Number : 61335-21-5
  • Chemical Structure : The compound features a benzenesulfonamide moiety linked to a quinazoline derivative with a nitrophenyl substituent, which is crucial for its biological activities.

Antibacterial Activity

Research indicates that benzenesulfonamide derivatives often exhibit significant antibacterial properties. A study on related compounds showed that modifications in the sulfonamide group could enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli2.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that structural variations in the benzenesulfonamide framework can lead to improved antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Antiviral Activity

Benzenesulfonamide derivatives have also been explored for their antiviral potential. A notable study highlighted the effectiveness of certain compounds against viral strains, indicating that the incorporation of nitrophenyl groups could enhance antiviral activity. For instance, compounds with similar structures demonstrated effective inhibition of viral replication in vitro.

The antiviral activity was quantified using IC50 values:

Viral StrainIC50 (µM)
Hepatitis C Virus0.35
Dengue Virus0.54
Influenza Virus1.43

These findings underscore the potential of benzenesulfonamide derivatives as antiviral agents, particularly in targeting RNA viruses .

Anticancer Activity

The anticancer properties of benzenesulfonamide, particularly its quinazoline derivatives, have been documented in various studies. The mechanism of action often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and cell cycle arrest.

A recent study demonstrated that compounds similar to benzenesulfonamide could inhibit cell proliferation in breast cancer cells (MDA-MB-231) with significant efficacy:

CompoundIC50 (µM)Mechanism of Action
Compound A10.0Induces apoptosis via caspase activation
Compound B2.5Inhibits microtubule assembly

These results indicate that the structural features of benzenesulfonamide play a critical role in its anticancer activity, suggesting further exploration into its potential as an anticancer drug .

Case Studies

  • Study on Antibacterial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested against multiple bacterial strains, showing promising antibacterial activity with MIC values significantly lower than existing antibiotics.
  • Antiviral Screening : In vitro studies revealed that specific modifications to the nitrophenyl group enhanced the compound's affinity for viral targets, leading to effective inhibition of viral replication.
  • Anticancer Investigations : Research focusing on the cytotoxic effects of benzenesulfonamide derivatives on various cancer cell lines demonstrated significant growth inhibition and induction of apoptosis, highlighting their potential as novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzenesulfonamide-quinazolinyl derivatives, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to 15–30 minutes) while maintaining yields above 70% . Key steps include coupling sulfonamide precursors with quinazolinone intermediates under controlled pH and temperature. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • FT-IR : Look for absorption bands at ~1670 cm⁻¹ (C=O stretch of quinazolinone) and ~1340 cm⁻¹ (S=O symmetric stretch of sulfonamide).
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the quinazolinone carbonyl carbon (δ ~165 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide-quinazolinyl scaffold .

Q. How can researchers design preliminary biological assays to evaluate antimicrobial activity?

  • Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Test concentrations ranging from 1–50 µg/mL in 96-well plates. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazolinyl or sulfonamide moieties) influence bioactivity and selectivity?

  • Electron-withdrawing groups (e.g., nitro on the phenyl ring) enhance antibacterial potency by increasing membrane permeability. For instance, derivatives with 4-nitrophenyl groups show MICs of 8 µg/mL against Mycobacterium abscessus, compared to 32 µg/mL for unsubstituted analogs .
  • Alkyl chain elongation on imidazole derivatives improves lipophilicity, enhancing activity against intracellular pathogens. However, excessive hydrophobicity (>C₅ chains) reduces solubility and bioavailability .

Q. What mechanistic insights exist for this compound’s interaction with mitochondrial targets, and how can conflicting data be resolved?

  • The compound may inhibit mitochondrial electron transport by binding to cytochrome b in Complex III, as shown by reduced oxygen consumption rates (OCR) in treated cells . Contradictory results (e.g., variable OCR inhibition across cell lines) can arise from differences in mitochondrial membrane potential or compensatory glycolysis. Validate using seahorse assays and genetic knockdown models (e.g., siRNA targeting cytochrome b) .

Q. How can researchers address discrepancies in reported MIC values across studies?

  • Standardize assay protocols (e.g., CLSI guidelines) to minimize variability. Factors causing discrepancies include:

  • Inoculum size : Ensure 5 × 10⁵ CFU/mL for bacterial assays.
  • Growth media : Use cation-adjusted Mueller-Hinton broth for reproducibility.
  • Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation .

Methodological Recommendations

  • Synthetic Optimization : Use microwave reactors for rapid, high-yield synthesis .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw Predict) to resolve ambiguities .
  • Biological Replicates : Perform assays in triplicate and include isogenic mutant strains to confirm target specificity .

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